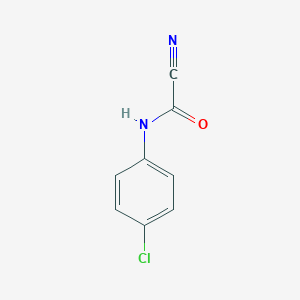

N-(4-chlorophenyl)-1-cyanoformamide

Description

N-(4-Chlorophenyl)-1-cyanoformamide is an organic compound characterized by a 4-chlorophenyl group attached to a cyanoformamide moiety. Its molecular formula is C₈H₅ClN₂O, with a calculated molecular weight of 180.59 g/mol. The cyanoformamide group (-NH-C(=O)-CN) imparts distinct electronic and steric properties, differentiating it from simpler formamide or cyanamide derivatives.

Properties

CAS No. |

15313-45-8 |

|---|---|

Molecular Formula |

C8H5ClN2O |

Molecular Weight |

180.59 g/mol |

IUPAC Name |

N-(4-chlorophenyl)-1-cyanoformamide |

InChI |

InChI=1S/C8H5ClN2O/c9-6-1-3-7(4-2-6)11-8(12)5-10/h1-4H,(H,11,12) |

InChI Key |

XOQKTYVULZMONL-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1NC(=O)C#N)Cl |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C#N)Cl |

Other CAS No. |

15313-45-8 |

Pictograms |

Irritant |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-(4-chlorophenyl)-1-cyanoformamide and related compounds:

Functional Group Impact on Reactivity and Properties

Cyanoformamide vs. Formamide (N-(4-Chlorophenyl)formamide): The cyano group (-CN) in the target compound introduces strong electron-withdrawing effects, increasing the electrophilicity of the adjacent carbonyl group. This enhances reactivity in nucleophilic acyl substitutions compared to the simpler formamide derivative . Thermal Stability: N-(4-Chlorophenyl)formamide exhibits phase transitions under thermal stress due to dynamic disorder in crystal packing . The cyanoformamide analog may display altered thermal behavior due to stronger dipole interactions from the -CN group.

Sulfinyl and Hydroxy Modifications (N-(4-Chlorophenyl)-1-ethylsulfinyl-N-hydroxyformamide): The ethylsulfinyl (-SO-Et) and hydroxy (-OH) groups in the sulfinyl derivative significantly increase molecular weight (247.70 g/mol) and polarity. These groups enhance solubility in polar solvents like DMF or DMSO, whereas the cyanoformamide analog may exhibit lower solubility due to reduced hydrogen-bonding capacity .

Chiral Cyanamide Derivatives (N-[(1R)-1-(4-Chlorophenyl)ethyl]-cyanamide): The chiral ethyl group in this compound enables stereoselective applications, such as asymmetric catalysis or enantioselective binding. In contrast, the non-chiral cyanoformamide derivative lacks such stereochemical complexity but may exhibit broader reactivity in non-selective reactions .

Physicochemical and Computational Data

- Polar Surface Area (PSA): The cyanoformamide group increases PSA compared to formamide derivatives, influencing membrane permeability and bioavailability.

- LogP Values : The -CN group reduces lipophilicity (predicted LogP ~1.2) compared to ethylsulfinyl derivatives (LogP ~2.5) .

- Hydrogen Bonding: The target compound has two hydrogen-bond acceptors (C=O and CN) and one donor (NH), whereas hydroxyformamide derivatives (e.g., ) have additional donor capacity from the -OH group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.